![molecular formula C21H20FN5O3S B2920704 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 902594-54-1](/img/structure/B2920704.png)

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

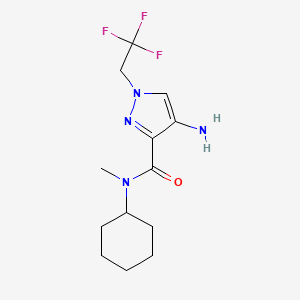

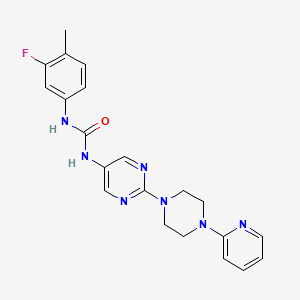

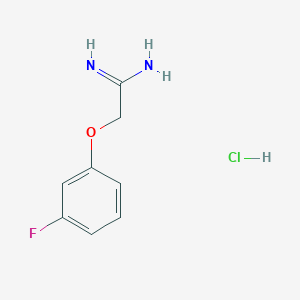

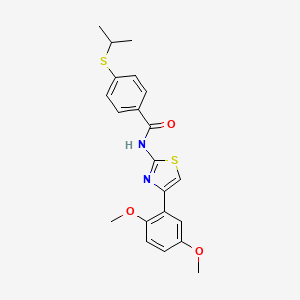

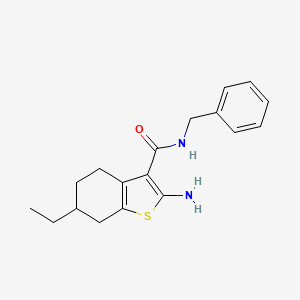

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thioether linkage might be susceptible to oxidation, and the fluorine atom could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Wissenschaftliche Forschungsanwendungen

Antiviral Agents

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine core have been studied for their potential as antiviral agents. The presence of a triazoloquinazolinone moiety, similar to the one in the compound of interest, has been associated with inhibitory activity against RNA viruses, including influenza virus and SARS-CoV-2 . These compounds can be designed to inhibit RNA-dependent RNA polymerase (RdRP) interactions, which are crucial for viral replication.

Anticancer Therapeutics

The structural analogs of the compound, particularly those with triazoloquinoxaline derivatives, have shown promise as DNA intercalators with anticancer properties . They have been evaluated against various cancer cell lines, such as HepG2, HCT-116, and MCF-7, indicating the potential of the compound for anti-proliferative evaluations.

Design of Anti-Infective Agents

The triazolopyrimidine nucleus is a privileged structure in the design of anti-infective agents. The compound’s structure allows for modifications that can enhance its activity against infectious agents, making it a valuable scaffold for developing new medications .

Pharmacokinetic Property Optimization

The favorable pharmacokinetic properties of triazolopyrimidine derivatives make them suitable candidates for further optimization. The compound could be modified to improve its absorption, distribution, metabolism, and excretion (ADME) profiles, enhancing its therapeutic potential .

Synthesis of Functionalized Scaffolds

The compound can serve as a scaffold for the synthesis of functionalized derivatives. By modifying different positions on the core structure, researchers can create a variety of compounds with diverse biological activities .

Regioselective Synthesis

The compound’s structure is amenable to regioselective synthesis, allowing for the selective functionalization of specific sites on the molecule. This is particularly useful in the synthesis of compounds with targeted biological activities .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidine (tzp) derivatives, have been studied extensively in medicinal chemistry . These compounds have been used to inhibit RNA viruses, mainly as anti-influenza virus (IV) agents able to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .

Mode of Action

For instance, TZP-based compounds have been developed as inhibitors of RNA viruses . They inhibit the interaction between RdRP PA–PB1 subunits, which are essential for the replication of the influenza virus .

Biochemical Pathways

It’s known that similar compounds, such as tzp-based compounds, affect the replication pathway of rna viruses by inhibiting the interaction between rdrp pa–pb1 subunits . This inhibition disrupts the replication of the virus, thereby exerting an antiviral effect .

Pharmacokinetics

It’s worth noting that similar compounds, such as tzp-based compounds, have been reported to have favorable pharmacokinetic properties .

Result of Action

For instance, TZP-based compounds have shown promising activity against RNA viruses, including the influenza virus .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by environmental conditions . For instance, the use of mild acidic conditions or neutral ionic liquids can shift the regioselectivity in the synthesis of TZP analogues .

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses. For example, it could be studied for potential applications in medicine, based on the biological activity of similar compounds .

Eigenschaften

IUPAC Name |

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O3S/c1-11-5-6-13(7-15(11)22)24-19(28)10-31-21-25-16-9-18(30-4)17(29-3)8-14(16)20-23-12(2)26-27(20)21/h5-9H,10H2,1-4H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWTUYFRGCTMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-1-[4-[4-(2-Fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2920624.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1H-indol-2-yl)methanone](/img/structure/B2920626.png)

![N-(3-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2920638.png)

![[(1S,2R)-2-(Difluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2920643.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2920644.png)